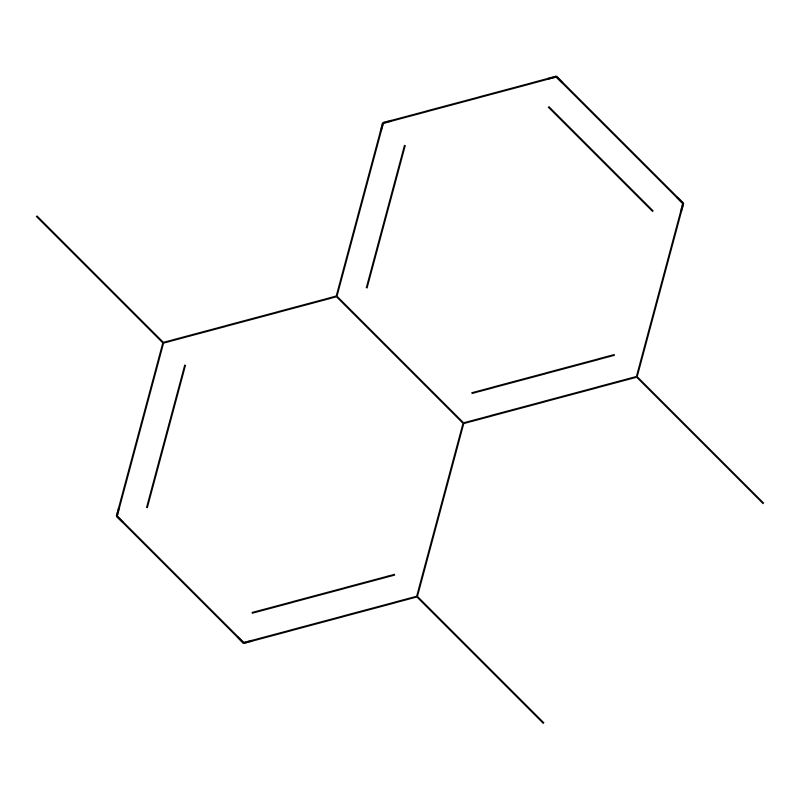

1,4,5-Trimethylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1,4,5-Trimethylnaphthalene (1,4,5-TMN) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₄. It is a white crystalline solid with a melting point of 60 °C and a boiling point of 274 °C [Source: NIST Chemistry WebBook, National Institute of Standards and Technology ()]. While its natural occurrence is limited, 1,4,5-TMN has gained interest in various scientific research fields due to its unique properties.

Organic Synthesis

One area of research exploring 1,4,5-TMN is its use as a building block in organic synthesis. Its aromatic structure and presence of methyl groups allow for various chemical transformations, enabling the creation of complex organic molecules with potential applications in pharmaceuticals, materials science, and agrochemicals [Source: PubChem, National Institutes of Health (.gov) ].

1,4,5-Trimethylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. It belongs to the naphthalene family, characterized by a fused bicyclic structure consisting of two aromatic rings. This compound is known for its three methyl groups located at the 1, 4, and 5 positions of the naphthalene framework, contributing to its chemical properties and reactivity. The compound appears as a colorless to pale yellow liquid at room temperature, with a boiling point of 145 °C and a melting point of 63 °C .

- TMN is a potential environmental contaminant.

- Limited data exists on its specific toxicity; however, PAHs are generally suspected carcinogens [].

- Proper safety protocols should be followed when handling TMN, including wearing protective gloves and working in a well-ventilated area.

Please Note:

- Information on the mechanism of action for TMN is not well established within the context of scientific research and is not included here.

1,4,5-Trimethylnaphthalene can be synthesized through several methods:

- Methylation of Naphthalene: This method involves the methylation of naphthalene using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

- Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation using naphthalene and an appropriate alkylating agent under acidic conditions.

- Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between suitable diene and dienophile precursors.

These methods allow for the production of 1,4,5-trimethylnaphthalene in varying yields and purities depending on the reaction conditions employed.

1,4,5-Trimethylnaphthalene has several applications:

- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds.

- Solvent: Due to its solvent properties, it is used in chemical formulations and industrial processes.

- Research: It is utilized in research settings for studying aromatic compounds and their derivatives.

Interaction studies involving 1,4,5-trimethylnaphthalene focus primarily on its reactivity with other chemical species. Its ability to react with singlet oxygen suggests potential applications in photodynamic therapy and other oxidative processes. Additionally, studies on its interactions with biological systems are necessary to assess its safety and efficacy for potential therapeutic uses.

1,4,5-Trimethylnaphthalene shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Naphthalene | Base structure; no methyl groups | |

| 1-Methylnaphthalene | One methyl group at position 1 | |

| 2-Methylnaphthalene | One methyl group at position 2 | |

| 1,2-Dimethylnaphthalene | Two methyl groups at positions 1 and 2 | |

| 1,6-Dimethylnaphthalene | Two methyl groups at positions 1 and 6 |

Uniqueness

The uniqueness of 1,4,5-trimethylnaphthalene lies in its specific arrangement of three methyl groups on the naphthalene structure. This configuration influences its physical properties and reactivity compared to other naphthalenes with fewer or differently positioned substituents.